ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate
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Overview
Description
Ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an amino group, a hydroxyphenyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate typically involves the esterification of (2R)-2-amino-2-(4-hydroxyphenyl)acetic acid with ethanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
Ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, while the amino group can form ionic bonds with negatively charged sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl (2R)-2-amino-2-(4-methoxyphenyl)acetate: Similar structure but with a methoxy group instead of a hydroxy group.
Ethyl (2R)-2-amino-2-(4-chlorophenyl)acetate: Contains a chloro group instead of a hydroxy group.
Ethyl (2R)-2-amino-2-(4-nitrophenyl)acetate: Features a nitro group in place of the hydroxy group.
Uniqueness
Ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate is unique due to the presence of the hydroxyphenyl group, which imparts specific chemical reactivity and biological activity. The hydroxy group can participate in hydrogen bonding, enhancing the compound’s interaction with biological targets.
Properties
Molecular Formula |
C10H13NO3 |
---|---|
Molecular Weight |
195.21 g/mol |
IUPAC Name |
ethyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate |
InChI |
InChI=1S/C10H13NO3/c1-2-14-10(13)9(11)7-3-5-8(12)6-4-7/h3-6,9,12H,2,11H2,1H3/t9-/m1/s1 |
InChI Key |
CVWJDUUVFSVART-SECBINFHSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](C1=CC=C(C=C1)O)N |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)O)N |
Origin of Product |
United States |
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